molecular formula C19H19ClN2O4 B269172 2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B269172
M. Wt: 374.8 g/mol
InChI Key: RIRZLFIWZYOFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in 1992 and has since gained attention in the scientific community for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer research.

Mechanism of Action

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and energy metabolism.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 has been shown to have several biochemical and physiological effects in animal models. These include increased fatty acid oxidation, improved glucose uptake, and increased expression of genes involved in oxidative metabolism. It has also been shown to improve lipid profile and reduce inflammation in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 has several advantages for lab experiments, including its selectivity for PPARδ and its ability to improve endurance and energy metabolism. However, its potential for abuse in sports and its classification as a prohibited substance by WADA limit its use in certain contexts. Additionally, its long-term safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516. These include further exploration of its potential applications in metabolic disorders and cancer research, as well as the development of safer and more effective PPARδ agonists. Additionally, more research is needed to understand the long-term safety and efficacy of 2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 in humans.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 involves several steps, including the reaction of 2-chlorophenol with potassium hydroxide to form 2-chlorophenoxide. This is followed by the reaction of 2-chlorophenoxide with 3-(4-morpholinylcarbonyl)phenylacetic acid to form the final product, 2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516. The synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 501516 has been studied extensively for its potential applications in sports performance enhancement. It has been shown to increase endurance and improve lipid metabolism in animal models, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA). However, its potential applications in metabolic disorders and cancer research have also been explored.

properties

Product Name

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C19H19ClN2O4/c20-16-6-1-2-7-17(16)26-13-18(23)21-15-5-3-4-14(12-15)19(24)22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23)

InChI Key

RIRZLFIWZYOFFL-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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